molecular formula C11H10N2O3 B7861906 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid

Cat. No.: B7861906
M. Wt: 218.21 g/mol
InChI Key: ZYUQQQQHBBWZGY-UHFFFAOYSA-N
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Description

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing two nitrogen and one oxygen atoms in a five-membered ring structure

Properties

IUPAC Name

4-(5-ethyl-1,3,4-oxadiazol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-9-12-13-10(16-9)7-3-5-8(6-4-7)11(14)15/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUQQQQHBBWZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions include the use of strong bases and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Employing reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions to replace functional groups.

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction typically results in the formation of alcohols or amines.

  • Substitution reactions can produce various derivatives depending on the substituents involved.

Scientific Research Applications

Chemistry: In organic synthesis, 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid serves as a versatile intermediate for the preparation of more complex molecules

Biology: The compound has shown potential as an anticancer agent, exhibiting cytotoxic activity against certain cancer cell lines. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further research in medicinal chemistry.

Medicine: Due to its biological activity, this compound is being explored for its therapeutic potential. Studies have indicated its efficacy in treating various diseases, including inflammatory and infectious conditions.

Industry: In material science, the compound is used in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance. Its incorporation into polymers and coatings can improve the performance of industrial products.

Mechanism of Action

The mechanism by which 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid exerts its effects involves the interaction with specific molecular targets. In the case of its anticancer activity, the compound may inhibit enzymes or receptors that are crucial for cancer cell survival and proliferation. The exact pathways and molecular targets are still under investigation, but research suggests that it may interfere with cellular signaling processes and induce apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

  • 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

  • 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzoic acid

  • 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzoic acid

Uniqueness: 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid stands out due to its specific ethyl group, which influences its reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance of hydrophobicity and steric effects, making it particularly effective in certain applications.

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